
1-Cyclobutyl-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclobutyl-2-hydroxyethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a ketone with a cyclobutyl group attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-cyclobutyl-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate cyclic acetal, which is then hydrolyzed to yield the desired product .
Another method involves the reduction of 1-cyclobutyl-2-oxoethan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction selectively targets the carbonyl group, converting it to a hydroxyl group and forming 1-cyclobutyl-2-hydroxyethan-1-one .
Industrial Production Methods
Industrial production of 1-cyclobutyl-2-hydroxyethan-1-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclobutyl-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 1-cyclobutyl-2-oxoethan-1-one.
Reduction: 1-cyclobutyl-2-hydroxyethan-1-one.
Substitution: 1-cyclobutyl-2-chloroethan-1-one.
Applications De Recherche Scientifique
1-cyclobutyl-2-hydroxyethan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-cyclobutyl-2-hydroxyethan-1-one depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites .
Comparaison Avec Des Composés Similaires
1-cyclobutyl-2-hydroxyethan-1-one can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-cyclobutyl-2-oxoethan-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-cyclobutyl-2-chloroethan-1-one: Contains a chlorine atom instead of a hydroxyl group, resulting in different chemical properties and uses.
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-cyclobutyl-2-hydroxyethanone |
InChI |
InChI=1S/C6H10O2/c7-4-6(8)5-2-1-3-5/h5,7H,1-4H2 |
Clé InChI |
BWZZTAJBZYEIHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


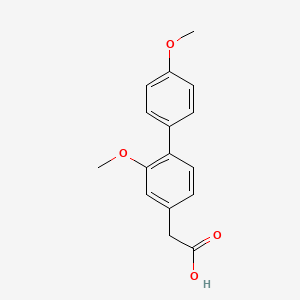

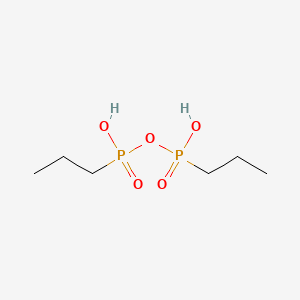
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
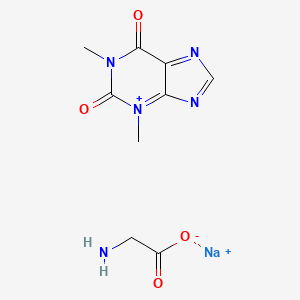

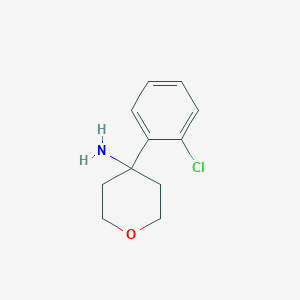
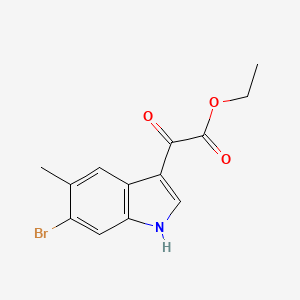
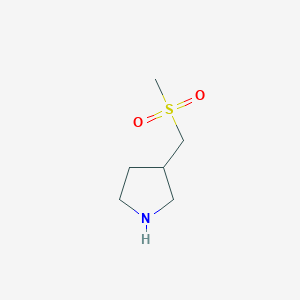
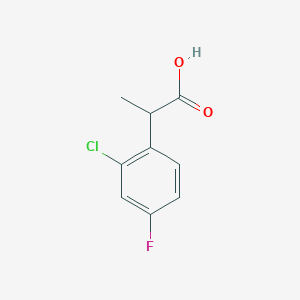
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
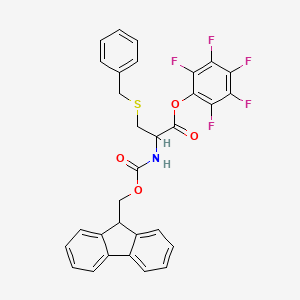
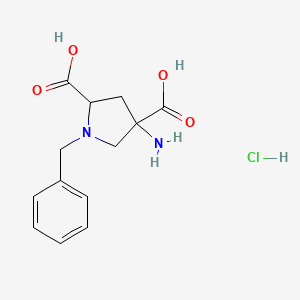
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
